![molecular formula C15H11Cl2N3O3S2 B14960491 4-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzenesulfonamide](/img/structure/B14960491.png)
4-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-CHLORO-N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZENE-1-SULFONAMIDE is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiadiazole ring, a chlorophenoxy group, and a benzene sulfonamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization with an appropriate halogenating agent.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with 4-chlorophenol in the presence of a base.
Formation of the Benzene Sulfonamide Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-CHLORO-N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine or the thiadiazole ring to a thioether.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Amines and Thioethers: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
4-CHLORO-N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-CHLORO-N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZENE-1-SULFONAMIDE involves:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems, inhibiting their activity.
Pathways Involved: It interferes with metabolic pathways, leading to the disruption of cellular processes and ultimately causing cell death in microorganisms or cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-CHLORO-2-METHYLPHENOXYACETIC ACID: A herbicide with a similar chlorophenoxy group.
2,4-DICHLOROPHENOXYACETIC ACID: Another herbicide with a dichlorophenoxy group.
DIFENOCONAZOLE: A fungicide with a similar phenoxy structure.
Uniqueness
4-CHLORO-N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZENE-1-SULFONAMIDE is unique due to its combination of a thiadiazole ring and a benzene sulfonamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H11Cl2N3O3S2 |
|---|---|
Poids moléculaire |
416.3 g/mol |
Nom IUPAC |
4-chloro-N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H11Cl2N3O3S2/c16-10-1-5-12(6-2-10)23-9-14-18-19-15(24-14)20-25(21,22)13-7-3-11(17)4-8-13/h1-8H,9H2,(H,19,20) |
Clé InChI |
PRKAIMGHCGJESJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCC2=NN=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


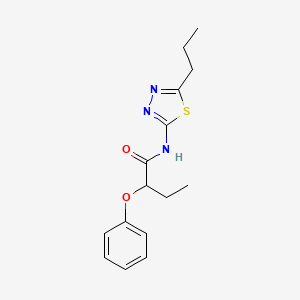

![1-(4-fluorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960414.png)
![4-(acetylamino)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14960426.png)
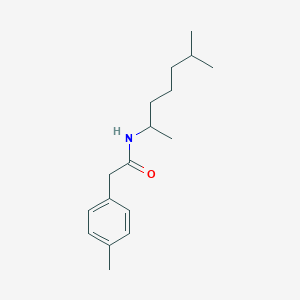
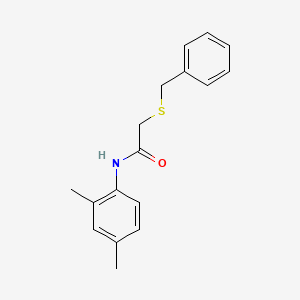
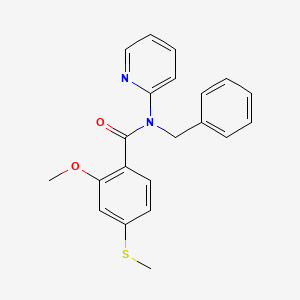
![1-tert-butyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960463.png)
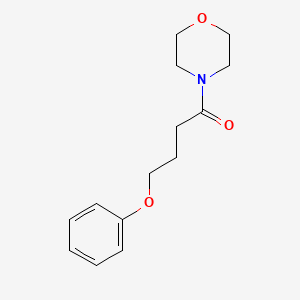
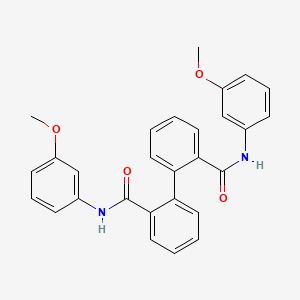

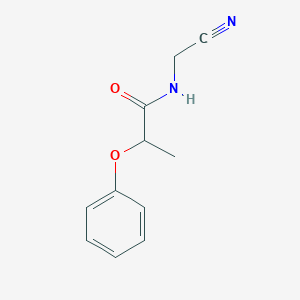
![N-[2-(tert-butylcarbamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960508.png)
![4-(butanoylamino)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B14960515.png)
